molecular formula C13H19NO B1485777 1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol CAS No. 2198690-43-4

1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485777
CAS RN: 2198690-43-4
M. Wt: 205.3 g/mol
InChI Key: IWWBYTJKNABDSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO/c12-10 (11 (13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8,12H2 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 205.3 g/mol.

Scientific Research Applications

Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids are a significant focus due to their origin, synthesis, and biological activities. Research has shown that these compounds, derived from both terrestrial and marine species, exhibit a broad spectrum of biological activities, including antimicrobial, antibacterial, antitumor, and others. Their unique structural features make them important leads for drug discovery and development. The review by Sergeiko et al. (2008) emphasizes the role of these alkaloids in offering new avenues for the exploration of novel therapeutic agents (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Stabilization and Controlled Release of Active Compounds

The research on the stabilization and controlled release of gaseous or volatile active compounds like 1-methylcyclopropene (1-MCP) has implications for improving the safety and quality of fresh produce. These methodologies are critical for extending the shelf-life of agricultural products, ensuring food safety, and reducing post-harvest losses. The review by Chen, Chen, Ray, & Yam (2020) provides a comprehensive overview of the approaches for stabilizing and controlling the release of such compounds, indicating the potential for enhancing the preservation and quality of food products through advanced chemical techniques (Chen, Chen, Ray, & Yam, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(N-ethylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-14(11-13(15)9-6-10-13)12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWBYTJKNABDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1(CCC1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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